Dimethyl 3-aminophthalate
Description
Significance and Context within Organic Synthesis
Dimethyl 3-aminophthalate (B1234034) serves as a significant building block in organic synthesis due to the reactivity of its functional groups—an aromatic amine and two methyl esters. This unique combination allows it to participate in a variety of chemical transformations, making it a precursor for a range of organic compounds, including pharmaceuticals, dyes, and pigments. cymitquimica.com
The presence of the amino group allows for reactions such as oxidation to form nitroso or nitro derivatives, and nucleophilic substitution to form amides or sulfonamides. Simultaneously, the ester groups can be reduced to alcohols using strong reducing agents. This multi-functionality makes the compound a versatile intermediate.
One of the primary methods for its synthesis involves a multi-step process that begins with the nitration of a phthalic acid derivative, like dimethyl phthalate (B1215562), to introduce a nitro group. ontosight.ai This is followed by a reduction of the nitro group to form the final amino group, yielding Dimethyl 3-aminophthalate. ontosight.ai An alternative and widely investigated approach for synthesizing the core structure of substituted 3-aminophthalates is the Diels-Alder cycloaddition. mdpi.comnih.gov This reaction typically involves a substituted 3-acylamino-2H-pyran-2-one reacting with a dienophile like dimethyl acetylenedicarboxylate (B1228247). mdpi.com These reactions often require high temperatures to proceed effectively. mdpi.comnih.gov
Overview of Foundational Research Trajectories for Aminophthalates
The research trajectory for aminophthalates is fundamentally linked to the study of chemiluminescence, the emission of light from a chemical reaction. nih.gov The most prominent example is the oxidation of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), where the excited state of the 3-aminophthalate anion (3-APA) is the light-emitting species. wikipedia.orgnih.govchemeurope.com This foundational discovery has spurred extensive research into luminol and its derivatives for various analytical applications. nih.govresearchgate.net
Research has shown that the efficiency and wavelength of this light emission can be influenced by the chemical environment, such as the solvent used. researchgate.netnih.gov For instance, studies have demonstrated that in protic solvents like water, the amino form of the 3-aminophthalate dianion is responsible for the chemiluminescence, while in aprotic solvents, the imino form is the emitter. researchgate.netnih.gov
Beyond chemiluminescence, another significant research trajectory focuses on expanding the molecular diversity of aminophthalate derivatives for applications in materials science and medicinal chemistry. ontosight.ai Researchers utilize methods like the Diels-Alder reaction to synthesize a wide array of substituted 3-aminophthalates. mdpi.comnih.gov This approach allows for the introduction of various functional groups onto the aromatic ring, creating a library of compounds with potentially novel properties. mdpi.com These derivatives serve as precursors for new polymers, dyes, and bioactive molecules. ontosight.ai
Table 2: Summary of Key Research Findings on Aminophthalates
| Research Focus | Key Findings |
|---|---|
| Chemiluminescence Mechanism | The oxidation of luminol produces an excited-state 3-aminophthalate anion (3-APA[◊]), which emits light as it decays to its ground state. wikipedia.orgchemeurope.com The specific emitting species (amino vs. imino form) depends on the solvent environment (protic vs. aprotic). researchgate.netnih.gov |
| Synthesis of Derivatives | Derivatives of 3-aminophthalimide (B167264) can be synthesized and used as precursors for substituted luminol compounds, allowing for the tuning of chemiluminescent properties. sci-hub.se |
| Diels-Alder Synthesis | Thermally allowed [4+2] cycloaddition reactions between 2H-pyran-2-ones and acetylenedicarboxylates provide a route to a large set of variously substituted 3-aminophthalates. mdpi.comnih.gov |
| Chemiluminescence Enhancement | Certain molecules, such as 2,3-dimethyl maleic acid, have been found to significantly enhance the chemiluminescence of luminol reactions, with the luminophore remaining the 3-aminophthalate anion. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-aminobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJKSNHPNFHCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539363 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34529-06-1 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Dimethyl 3-aminophthalate (B1234034)
This pathway begins with dimethyl phthalate (B1215562), a common plasticizer, which is commercially produced through the acid-catalyzed esterification of phthalic anhydride (B1165640) with methanol. researchgate.netwikipedia.org
The first step in this synthetic sequence is the introduction of a nitro group onto the aromatic ring of dimethyl phthalate. This is an electrophilic aromatic substitution reaction, typically carried out using a nitrating agent such as a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction yields a mixture of isomeric products, primarily Dimethyl 3-nitrophthalate and Dimethyl 4-nitrophthalate, which necessitates a subsequent separation step.
Table 1: Representative Conditions for Nitration of Phthalic Anhydride (Precursor to 3-Nitrophthalic Acid) This table provides analogous conditions as the direct nitration of the ester is less commonly detailed.
| Reactants | Reagents | Temperature (°C) | Yield (3-nitro isomer) | Reference |
|---|---|---|---|---|
| Phthalic Anhydride | Fuming Nitric Acid, Sulfuric Acid | 100-110 | 28-31% | orgsyn.org |
| Phthalic Anhydride | Concentrated Nitric Acid, Sulfuric Acid | ~95 | Not specified | google.com |
Once the Dimethyl 3-nitrophthalate isomer is isolated, the nitro group is reduced to a primary amine to yield the final product. Catalytic hydrogenation is a common and efficient method for this transformation. libretexts.org This process involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.
A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a frequent choice. The reaction is typically carried out in a solvent such as ethanol or acetic acid. jst.go.jpisroset.org Bimetallic nanoparticles, for instance, have been shown to be effective catalysts for the hydrogenation of substituted nitroaromatic compounds. rsc.org
An alternative and widely used route starts with 3-nitrophthalic acid. This starting material is typically prepared by the nitration of phthalic anhydride, which produces a mixture of 3- and 4-nitrophthalic acids that must be separated. orgsyn.orggoogle.comyoutube.com
The two carboxylic acid groups of 3-nitrophthalic acid are converted to their corresponding methyl esters. This is generally achieved through a Fischer esterification reaction, where the acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu
Interestingly, the difference in esterification behavior between 3- and 4-nitrophthalic acid can be exploited as a separation method. When a mixture of the isomers is esterified, the 4-nitro isomer more readily forms the diester, while the 3-nitro isomer tends to form the monoester, allowing for their separation. zenodo.org Alternatively, 3-nitrophthalic anhydride can be reacted with methanol to form the ester. orgsyn.orgchemicalbook.com
Table 2: Conditions for the Reduction of Nitroaromatic Compounds
| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-Nitrophthalic Acid | H₂, Platinic Oxide | Methanol | 25 psi | 3-Aminophthalic Acid | prepchem.com |
| 3-Nitrophthalic Acid | H₂, 5% Palladium-Charcoal | Glacial Acetic Acid | Atmospheric pressure, room temp. | 3-Aminophthalic Acid | jst.go.jp |
| 3-Nitrophthalic Acid | Hydrazine Hydrate, FeCl₃/C | Aqueous NaOH | Reflux | 3-Aminophthalic Acid | google.com |
| Dimethyl-nitrobenzene | H₂, 5% Pd/C | Ethanol | 343–403 K, 4–10 bar | Dimethyl-aniline | isroset.org |
Following the esterification, the resulting Dimethyl 3-nitrophthalate is reduced to Dimethyl 3-aminophthalate. The methods for this step are identical to those described in section 2.1.1.2. Catalytic hydrogenation remains the preferred industrial method due to its efficiency and the clean nature of the reaction, which produces water as the only byproduct. google.comresearchgate.net High yields of the corresponding amino compound can be achieved under optimized conditions of temperature, pressure, and catalyst loading. google.com
Diels-Alder Reactions in Substituted 3-Aminophthalate Synthesis
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been extensively utilized for the synthesis of substituted 3-aminophthalates. nih.govua.es This approach typically involves the [4+2] cycloaddition of a diene with a dienophile, followed by a subsequent rearrangement or elimination step to yield the aromatic phthalate core.
A prevalent and effective method for synthesizing substituted 3-aminophthalates involves the Diels-Alder reaction between substituted 3-acylamino-2H-pyran-2-ones, serving as the diene component, and dialkyl acetylenedicarboxylates, acting as the dienophile. nih.govresearchgate.net This thermally allowed [4+2] cycloaddition proceeds with a normal electron demand, driven by the electron-rich nature of the diene and the electron-deficient character of the dienophile. researchgate.netdntb.gov.ua
The reaction typically requires elevated temperatures, often up to 190°C in a high-boiling solvent like xylene, to achieve high conversion rates. nih.govdntb.gov.ua The initial cycloaddition product, a bicyclic intermediate, is unstable under these conditions and undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to afford the substituted dialkyl 3-acylaminophthalate. A subsequent hydrolysis step can then yield the desired 3-aminophthalate derivative.
The reaction conditions, including temperature and reaction time, are crucial for the successful synthesis and can vary depending on the specific substituents on the 2H-pyran-2-one ring. For instance, electron-donating groups on the diene can enhance its reactivity, while steric hindrance may necessitate more forcing conditions. A summary of representative cycloaddition reactions is presented in the table below.
| Diene (Substituted 2H-Pyran-2-one) | Dienophile | Solvent | Temperature (°C) | Time (h) | Product (Substituted this compound) | Yield (%) |
| 3-Benzamido-6-methyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate (B1228247) | Xylene | 190 | 6 | Dimethyl 3-benzamido-6-methylphthalate | 66 |
| 3-Acetamido-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Xylene | 190 | 17 | Dimethyl 3-acetamidophthalate | >95 (conversion) |
| 3-Benzamido-4-phenyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Xylene | 190 | 15 | Dimethyl 3-benzamido-4-phenylphthalate | 90 (conversion) |
Data compiled from Fendre, D., et al. (2019). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates.
Lewis acids are known to significantly accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.innih.govmdpi.com This enhanced reactivity can lead to higher yields, improved stereoselectivity, and milder reaction conditions. ias.ac.innih.gov In the context of 3-aminophthalate synthesis from 2H-pyran-2-ones, Lewis acid catalysis can facilitate the initial cycloaddition step.
While the subsequent retro-Diels-Alder reaction (extrusion of CO2) is primarily thermally driven, the initial formation of the bicyclic adduct can be the rate-limiting step. By employing Lewis acids such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or boron trifluoride (BF3), the formation of this adduct can be promoted at lower temperatures. nih.govmdpi.com This can be particularly advantageous for substrates that are sensitive to high temperatures or prone to side reactions. The Lewis acid coordinates to one of the carbonyl groups of the acetylenedicarboxylate, making it more electrophilic and thus more reactive towards the diene.
Recent computational studies have suggested that the acceleration of Diels-Alder reactions by Lewis acids is not solely due to the enhanced donor-acceptor interaction but also a result of diminished Pauli repulsion between the interacting π-electron systems of the diene and dienophile. nih.gov
An alternative and highly efficient approach to constructing polysubstituted aromatic systems, including precursors to 3-aminophthalates, involves gold-catalyzed three-component reactions. researchgate.netorganic-chemistry.orgnih.gov Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes and other π-systems. nih.gov
A relevant three-component coupling reaction involves an aldehyde, an amine, and an alkyne, often referred to as the A3 coupling. organic-chemistry.orgnih.gov While not a direct synthesis of this compound, this methodology can be adapted to synthesize highly functionalized aniline derivatives, which are key precursors. For instance, a gold catalyst can facilitate the reaction between an appropriately substituted aldehyde, an amine, and dimethyl acetylenedicarboxylate to generate a complex molecule that could be further transformed into a 3-aminophthalate derivative. The reaction proceeds through the formation of a gold acetylide intermediate, which then reacts with an iminium ion generated in situ from the aldehyde and amine. organic-chemistry.org
Advanced Synthetic Approaches and Modifications
Beyond the primary synthesis of the phthalate ring, further modifications are often necessary to tailor the properties of this compound for specific applications. These advanced synthetic approaches focus on selective transformations and the introduction of new functional groups.
Regioselective Hydrolysis and Transesterification
An important transformation of dimethyl 3-acylaminophthalates is the regioselective hydrolysis or transesterification of one of the two ester groups. nih.govacs.org This selective modification allows for the differential functionalization of the phthalate core, which is crucial for the synthesis of more complex molecules.
Research has shown that the hydrolysis and transesterification of dimethyl 3-benzamidophthalates can be achieved with high regioselectivity under basic conditions. nih.govacs.org The selectivity is governed by the participation of the neighboring 3-benzamido group and the nature of the solvent. In alcoholic solvents, the reaction occurs exclusively at the ester group positioned ortho to the benzamido functionality. nih.govacs.org This selectivity is attributed to an intramolecular assistance mechanism where the amide group facilitates the nucleophilic attack at the adjacent ester. In contrast, in aprotic polar solvents like pyridine or acetonitrile, the reaction proceeds at both ester groups.
This regioselective transformation provides a convenient route to the corresponding carboxylic acid monoesters or mixed esters, which can then serve as versatile intermediates for further synthetic manipulations.
| Substrate | Reagent/Solvent | Position of Reaction | Product |
| Dimethyl 3-benzamidophthalate | KOH / Methanol | Ortho to benzamido group | 2-Carbomethoxy-6-benzamidobenzoic acid |
| Dimethyl 3-benzamidophthalate | NaOtBu / t-BuOH | Ortho to benzamido group | Methyl 2-(tert-butoxycarbonyl)-6-benzamidobenzoate |
| Dimethyl 3-benzamidophthalate | KOH / Pyridine | Both ester positions | 3-Benzamidophthalic acid |
Data based on the findings of Kranjc, K., & Stanovnik, B. (2016). Regioselective Hydrolysis and Transesterification of Dimethyl 3-Benzamidophthalates Assisted by a Neighboring Amide Group.
Functionalization Strategies for Enhanced Reactivity and Biological Activity
The functionalization of the 3-aminophthalate scaffold is a key strategy for modulating its chemical reactivity and biological activity. nih.govnajah.edu The amino group at the 3-position is a prime site for modification. For instance, acylation or sulfonylation of the amino group can alter the electronic properties of the aromatic ring and introduce new functionalities.
Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents. The positions of these substitutions will be directed by the existing amino and ester groups. These newly introduced functional groups can then serve as handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures.
The introduction of specific pharmacophores or bioactive moieties onto the 3-aminophthalate core is a common strategy in drug discovery to enhance biological activity. nih.gov For example, coupling the aminophthalate with other heterocyclic systems known to possess biological activity can lead to hybrid molecules with improved therapeutic potential. The choice of functionalization strategy is guided by the desired application, whether it is to enhance reactivity for materials science purposes or to optimize interactions with a biological target in medicinal chemistry.
Catalytic Applications in Chemical Synthesis
This compound, particularly in its hydrochloride form, has been identified as a catalyst in specific organic transformations. cymitquimica.com Its utility stems from its chemical structure, which facilitates key reaction steps in certain synthetic pathways.
Reduction of Inorganic Sulfur Compounds
This compound hydrochloride demonstrates catalytic activity in the reduction of inorganic sulfur compounds. cymitquimica.com It is specifically noted for its ability to act as a catalyst in the reduction of persulfates. cymitquimica.com This catalytic function is a key aspect of its utility in certain chemical processes where the transformation of sulfur-containing inorganic molecules is required.
Dehydrogenation of Dienamines
The compound also functions as a catalyst for the dehydrogenation of dienamines. cymitquimica.com This application highlights its role in facilitating oxidation reactions through the removal of hydrogen, a critical step in the synthesis of various organic compounds.
Reaction Mechanisms and Kinetics
The reactivity of this compound is largely dictated by the functional groups present in its structure: an aromatic ring, two methyl ester groups, and a primary amino group.
Role of the Amino Group as a Nucleophile
The amino (-NH₂) group attached to the benzene (B151609) ring is a primary determinant of the molecule's nucleophilic character. In chemical reactions, this group can act as a nucleophile, donating its lone pair of electrons to an electrophilic center. This nucleophilicity is fundamental to its role in various potential substitution and addition reactions. The reactivity of the amino group is also observed in the context of the chemiluminescence of luminol (B1675438), where the resulting 3-aminophthalate product's amino group can engage in intramolecular proton transfer in the excited state, demonstrating its chemical activity. rsc.org
Substitution and Addition Reactions
The functional groups of this compound allow it to participate in a variety of substitution and addition reactions. The nucleophilic amino group can undergo reactions typical for aromatic amines. The aromatic ring itself can be subject to electrophilic aromatic substitution, with the positions of substitution being directed by the existing amino and ester groups. Furthermore, addition reactions are central to the synthesis of the aminophthalate core itself, often formed through Diels-Alder cycloadditions where a diene reacts with a dienophile. mdpi.comnih.gov
Influence of Solvent and Temperature on Reaction Efficiency
Solvent and temperature are critical parameters that significantly influence the efficiency of chemical reactions involving the aminophthalate scaffold. Studies on the synthesis of substituted 3-aminophthalates via Diels-Alder reactions demonstrate that higher temperatures are generally necessary to achieve high conversion rates. mdpi.com For instance, at 130 °C, reaction conversions were found to be insufficient, typically ranging from 31–37% regardless of the solvent used. mdpi.com Elevating the temperature to 170 °C markedly improved the outcomes. mdpi.com
The choice of solvent also plays a crucial role. In one study, the best conversion after 60 minutes at 170 °C was achieved using n-nonane (90% conversion). mdpi.com Other solvents like xylene, anisole, and para-cymene yielded conversions of 77–81%, while DMF proved less effective with only 62% conversion. mdpi.com Ultimately, xylene was often chosen as a suitable solvent because it allows for high reaction temperatures (up to 190 °C), is relatively inexpensive, and poses fewer environmental risks compared to alternatives like n-nonane. mdpi.com
| Solvent | Temperature (°C) | Conversion (%) after 60 min |
|---|---|---|
| n-Butanol | 130 | 43 |
| Various (unspecified) | 130 | 31-37 |
| n-Nonane | 170 | 90 |
| Xylene | 170 | 77-81 |
| Anisole | 170 | 77-81 |
| para-Cymene | 170 | 77-81 |
| DMF | 170 | 62 |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While comprehensive experimental spectra for Dimethyl 3-aminophthalate (B1234034) are not widely published, the expected resonances can be predicted based on its molecular structure.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For Dimethyl 3-aminophthalate (C₁₀H₁₁NO₄), the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.
Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their precise chemical shifts and splitting patterns (doublets, triplets, or doublet of doublets) would be determined by their position relative to the electron-donating amino group (-NH₂) and the electron-withdrawing methoxycarbonyl groups (-COOCH₃).
Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. The chemical shift of this signal can vary significantly depending on the solvent, concentration, and temperature, but it is often found in the region of δ 3.0-5.0 ppm.
Methyl Protons (-OCH₃): The compound has two methoxycarbonyl groups. These six protons are expected to appear as two distinct singlets in the upfield region of the spectrum, likely between δ 3.5 and 4.0 ppm, as they are attached to oxygen atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | Multiplet | 3H |
| Amine Protons | 3.0 - 5.0 | Broad Singlet | 2H |
The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms in the molecule. This compound has ten carbon atoms, and due to molecular symmetry, some may be chemically equivalent.
Carbonyl Carbons (-C=O): The two ester carbonyl carbons are expected to resonate in the most downfield region of the spectrum, typically between δ 165 and 175 ppm.
Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region, generally from δ 110 to 150 ppm. The carbon atom directly attached to the amino group (C-3) would be shielded, appearing at a more upfield position compared to the carbons attached to the ester groups (C-1, C-2).
Methyl Carbons (-OCH₃): The two methyl carbons of the ester groups would appear in the most upfield region, typically between δ 50 and 55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbons | 165 - 175 |
| Aromatic Carbons | 110 - 150 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine and ester functional groups.
N-H Stretching: The primary amine group (-NH₂) typically shows two medium-intensity absorption bands in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=O Stretching: The ester carbonyl (C=O) groups will produce a strong, sharp absorption band in the region of 1700-1750 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1000-1300 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
| Ester Carbonyl | C=O Stretch | 1700 - 1750 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular formula of this compound is C₁₀H₁₁NO₄, corresponding to a molecular weight of 209.2 g/mol .
Table 4: Expected Mass Spectrometry Fragmentation for this compound (based on the spectrum of its isomer, Dimethyl 5-aminoisophthalate)
| m/z Value | Ion | Fragment Lost |
|---|---|---|
| 209 | [M]⁺ | - |
| 178 | [M - OCH₃]⁺ | •OCH₃ |
X-ray Diffraction Studies of Related Coordination Polymers
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound itself is a single molecule, its corresponding diacid, 3-aminophthalic acid, can act as a ligand to form coordination polymers (CPs) or metal-organic frameworks (MOFs) with various metal ions.
Although a specific crystal structure of a coordination polymer built from the 3-aminophthalate ligand is not prominently reported, studies on related aminobenzoate ligands illustrate the structural insights gained from SCXRD. For example, in studies of coordination polymers formed with the isomeric 4-aminobenzoate (B8803810) ligand, X-ray diffraction has revealed the formation of one-dimensional chain structures. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a widely used tool for predicting the properties and reactivity of molecules. arxiv.orgmdpi.com
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For derivatives of Dimethyl 3-aminophthalate (B1234034), such as those formed in Diels-Alder reactions, the ωB97X-D4/def2-TZVP level of theory has been used to optimize the nuclear geometries of reactants, intermediates, and final products. mdpi.com This process identifies the lowest energy conformation of the molecule.
Once the geometry is optimized, further DFT analysis can reveal details about the electronic structure. researchgate.net This includes the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the molecular electrostatic potential. These electronic properties are crucial for understanding a molecule's reactivity and spectroscopic behavior. nirmauni.ac.in For instance, the electronic structure of the related 3-aminophthalate dianion has been extensively studied to understand its role as the light-emitting species in luminol (B1675438) chemiluminescence. researchgate.netnih.gov
DFT is a valuable tool for studying the energetics of chemical reactions, including reaction energies and activation barriers. researchgate.net This is particularly relevant for the synthesis of substituted 3-aminophthalates, which can be prepared via a Diels-Alder reaction between 3-acylamino-2H-pyran-2-ones and dialkyl acetylenedicarboxylates. mdpi.com
Theoretical investigations into these cycloaddition reactions provide a deeper understanding of reactivity. mdpi.com The Diels-Alder reaction is a [4+2] cycloaddition between a diene and a dienophile. chim.it In the synthesis of aminophthalate precursors, the reaction proceeds with what is known as normal electron demand (NED), where the electron flow is from the highest occupied molecular orbital (HOMO) of the diene to the lowest unoccupied molecular orbital (LUMO) of the dienophile. chim.it
Computational studies have been performed to screen reaction conditions, such as solvent and temperature, to optimize the synthesis of these compounds. mdpi.com For example, the conversion rates for the reaction of 5-(4-methoxyphenyl)-6-methyl-3-benzamido-2H-pyran-2-one with dimethyl acetylenedicarboxylate (B1228247) have been calculated to determine the most effective conditions. mdpi.com It was found that higher temperatures are generally necessary for these reactions to achieve adequate conversions. mdpi.com
Table 1: Effect of Solvent and Temperature on Diels-Alder Reaction Conversion
This table presents the conversion percentage for the synthesis of a substituted dialkyl 3-acylaminophthalate under various reaction conditions, as determined from 1H NMR spectra of the crude reaction mixtures. mdpi.com
| Solvent | Temperature (°C) | Conversion after 60 min (%) |
| n-Butanol | 130 | 43 |
| Butyl Acetate | 130 | 31-37 |
| Xylene | 130 | 31-37 |
| para-Cymene | 130 | 31-37 |
| n-Nonane | 130 | 31-37 |
| Xylene | 170 | 77-81 |
| Anisole | 170 | 77-81 |
| para-Cymene | 170 | 77-81 |
| N,N-Dimethylformamide (DMF) | 170 | 62 |
| n-Nonane | 170 | 90 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nirmauni.ac.in This technique has been effectively combined with quantum methodologies to investigate the behavior of the 3-aminophthalate dianion, the species responsible for the chemiluminescence of luminol. researchgate.netnih.gov
These simulations can model the interactions between the molecule and its solvent environment, which is crucial for understanding phenomena like the significant shift in the emission spectrum of the 3-aminophthalate dianion when moving from a protic (like water) to an aprotic (like dimethyl sulfoxide) solvent. researchgate.netnih.gov MD simulations help to rationalize how factors like hydrogen bonding and intramolecular proton transfer in the excited state influence the compound's spectroscopic properties. researchgate.net
Quantum Methodologies for Spectroscopic Properties
The spectroscopic properties of the 3-aminophthalate anion, the light-emitting product in luminol chemiluminescence, have been a subject of intense theoretical investigation using advanced quantum methods. researchgate.netresearchgate.net Computational approaches that combine DFT, multiconfigurational quantum chemistry (like CASPT2), and hybrid models are used to accurately predict and explain the observed emission spectra. researchgate.netnih.gov
A key finding from these studies is that different forms of the 3-aminophthalate dianion are responsible for the chemiluminescence in different media. nih.govrsc.org
In protic solvents (e.g., water), the emission is attributed to the excited amino form of the dianion. nih.govrsc.org
In aprotic solvents (e.g., dimethyl sulfoxide), the emission is red-shifted and originates from the excited imino form, which is created via an intramolecular proton transfer in the excited state. researchgate.netnih.govrsc.org
These quantum methodologies allow for the calculation of emission energies and transition probabilities, providing a detailed rationale for the distinct spectroscopic behaviors observed experimentally. nih.gov
Computational Toxicology Frameworks (e.g., Read-Across Structure Activity Relationships - RASAR)
In the absence of direct experimental toxicological data for a specific chemical, computational toxicology frameworks are employed to predict potential hazards. One such prominent technique is read-across, which infers the properties of a substance by using data from structurally similar compounds (analogues). ecetoc.orgeuropa.eu
Read-Across Structure Activity Relationships (RASAR) is an advanced, automated form of this approach that combines chemical similarity with machine learning. ecetoc.orgnih.gov This method is used to fill data gaps for chemicals registered under regulations like REACH, thereby reducing the need for animal testing. ecetoc.org
For Dimethyl 3-aminophthalate (EINECS 256-571-3), direct hazard data is limited. Therefore, its properties can be estimated using the RASAR framework. The process involves identifying suitable analogues based on structural and functional similarities and using their known hazard data to predict the properties of the target chemical.
Table 2: Principles of the RASAR Framework for Hazard Prediction
This table outlines the key steps and methodologies within the Read-Across Structure Activity Relationship (RASAR) framework as applied to chemicals with limited direct data, such as this compound.
| Step | Description | Methodology |
| 1. Analogue Identification | Finding structurally related substances with known toxicological data. | Uses a large database of chemicals (e.g., from REACH dossiers) to find potential analogues. |
| 2. Similarity Assessment | Quantifying the similarity between the target chemical and potential analogues. | 2D Fingerprint Analysis : Computes molecular descriptors based on features like functional groups and ring systems. |
| 3. Filtering | Selecting the most relevant analogues for a reliable prediction. | Tanimoto Thresholding : Filters compounds to ensure a high degree of similarity (e.g., ≥70%) for dependable read-across. |
| 4. Hazard Prediction | Inferring the toxicological properties of the target chemical. | A "network effect" clusters related substances, allowing for efficient hazard prediction based on the properties of the identified analogues. |
Biological and Medicinal Research Applications of Aminophthalates
Biochemical Assay Applications
Derivatives of 3-aminophthalate (B1234034) are utilized as labeling agents in direct chemiluminescence-based cellular bioassays. nih.gov One such derivative, 3-aminophthalimide (B167264) (API), serves as a stable, pro-chemiluminescent precursor to luminol (B1675438). nih.govresearchgate.net API can be coupled to various reporter molecules, which are then detected chemiluminometrically after a chemical conversion of the API label into luminol. nih.govresearchgate.net This system has been successfully employed in several types of cellular assays. nih.gov The fluorescent nature of API derivatives also permits dual analysis through both fluorescence and chemiluminescence studies. nih.govresearchgate.net
For example, API-labeled insulin (B600854) has been used effectively in cellular binding and transport assays. nih.gov Another application involves an API-coupled mitochondrial probe, API-triphenylphosphonium(+), which enables the investigation of mitochondrial function through both fluorescent and chemiluminescent methods. nih.gov Researchers have also demonstrated the utility of API as a label for polysaccharides and nucleic acids, and have shown that API-labeled palmitic acid undergoes cellular transport and lipid metabolism. nih.gov
| API-Labeled Molecule | Biochemical Assay Application | Detection Method(s) |
|---|---|---|
| Insulin | Cellular binding and transport assays | Chemiluminescence, Fluorescence |
| Triphenylphosphonium(+) | Investigation of mitochondrial function | Chemiluminescence, Fluorescence |
| Palmitic Acid | Cellular transport and lipid metabolism studies | Chemiluminescence, Fluorescence |
| Polysaccharides | Labeling for detection and analysis | Chemiluminescence, Fluorescence |
| Nucleic Acids | Labeling for detection and analysis | Chemiluminescence, Fluorescence |
Antioxidant Activity Evaluation
The luminol chemiluminescence reaction is a valuable tool for evaluating the activity of antioxidant compounds. nih.gov The fundamental principle of this assay involves the reaction of luminol with a strong oxidizing agent, such as hydrogen peroxide, which generates the light-emitting, excited-state 3-aminophthalate. nih.govrsc.org Antioxidant molecules can interfere with this process by scavenging the oxidizing agent (e.g., hydrogen peroxide), thereby inhibiting the chemiluminescent reaction. nih.gov In this competitive assay, the presence of antioxidants leads to a measurable decrease in the intensity of the emitted light, which is proportional to their antioxidant capacity. nih.gov
Lipid peroxidation is a process of oxidative degradation of lipids, which can cause significant cell damage by compromising cell membrane integrity. semanticscholar.org This process often proceeds as a self-perpetuating chain reaction initiated by free radicals attacking polyunsaturated fatty acids. rsc.org Antioxidants can interrupt this chain reaction. rsc.orgsemanticscholar.org For instance, Vitamin E acts as a "chain breaker" by intercepting lipid peroxyl radicals. rsc.org The luminol-based chemiluminescence assay can be used to assess the ability of compounds to inhibit lipid peroxidation. pan.olsztyn.pl A decrease in peroxidase activity, which can be measured by the reduction in luminol chemiluminescence, has been shown to correlate with an increase in lipid peroxidation, indicating oxidative damage. oaepublish.com Assays can measure the concentration-dependent inhibition of phospholipid peroxidation by a test compound. rsc.orgsemanticscholar.org
Chemiluminescence in Biological Systems and Detection
The chemiluminescence originating from luminol and its derivatives is centered around the formation of an excited state of the 3-aminophthalate anion. researchgate.netwikipedia.orglibretexts.org This phenomenon is widely exploited for detection purposes in various biological contexts.
Luminol-based chemiluminescence is a common method for detecting various reactive oxygen species (ROS), which are implicated in numerous cellular processes and pathologies. researchgate.netmdpi.com The reaction is particularly useful for detecting species like hydrogen peroxide, superoxide, and peroxynitrite. researchgate.netthermofisher.com In these assays, luminol reacts with ROS, often in a reaction catalyzed by peroxidases, to produce light. thermofisher.com This light emission serves as a sensitive indicator of the presence and quantity of ROS in biological systems, including live cells. thermofisher.com While highly sensitive, other fluorescent probes such as 3'-(p-aminophenyl) fluorescein (B123965) (APF) and 3'-(p-hydroxyphenyl) fluorescein (HPF) have been developed to provide greater selectivity for specific types of ROS. thermofisher.comresearchgate.net
The light-emitting species, or luminophore, in the widely used luminol chemiluminescence reaction is the 3-aminophthalate anion (specifically, its dianion form). researchgate.netwikipedia.orgnih.govfujifilm.com The process begins with the oxidation of luminol (3-aminophthalhydrazide) in an alkaline environment. libretexts.orgfujifilm.com This oxidation, often catalyzed by metal ions or heme-containing proteins, forms an unstable intermediate. libretexts.orgfujifilm.com This intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to produce 3-aminophthalate in an electronically excited state. rsc.orglibretexts.orgchegg.com As the excited 3-aminophthalate returns to its stable ground state, it releases energy in the form of a photon of light, typically observed as a blue glow with a maximum emission wavelength around 425 nm. researchgate.netlibretexts.orgsimplyforensic.com Studies have confirmed that the 3-aminophthalate anion itself is highly chemiluminescent in the presence of an oxidizing system like hydrogen peroxide-cobalt(II), exhibiting a lower background signal compared to luminol. researchgate.netnih.gov
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Oxidation | Luminol is oxidized in an alkaline solution, often with a catalyst. | Luminol, Oxidizing Agent (e.g., H₂O₂), Catalyst (e.g., Fe²⁺) |
| 2. Intermediate Formation | An unstable diazaquinone intermediate is formed. | Luminol diazaquinone |
| 3. Decomposition | The intermediate decomposes, releasing nitrogen gas. | Nitrogen (N₂) |
| 4. Excitation | This decomposition forms the 3-aminophthalate anion in an electronically excited state. | Excited 3-aminophthalate anion |
| 5. Emission (Luminescence) | The excited anion returns to its ground state, releasing energy as a photon of light (~425 nm). | Ground-state 3-aminophthalate anion, Light (photon) |
One of the most well-known applications of the luminol reaction is in forensic science for the presumptive detection of latent bloodstains. simplyforensic.comnih.gov The iron within the heme group of hemoglobin in blood acts as a powerful catalyst for the chemiluminescent reaction. wikipedia.orgfujifilm.comsimplyforensic.com When a luminol solution is sprayed onto a surface contaminated with blood, even in trace amounts, the hemoglobin catalyzes the oxidation of luminol by hydrogen peroxide. wikipedia.orgsimplyforensic.com This results in the characteristic blue glow from the excited 3-aminophthalate product, revealing the location and pattern of the bloodstains in a darkened environment. simplyforensic.comnih.gov The test is remarkably sensitive, capable of detecting blood that has been diluted up to 5,000,000 times under laboratory conditions. simplyforensic.com The emitted light typically lasts for about 30 seconds, allowing investigators to photograph the evidence. simplyforensic.com
Interaction with Cellular Pathways
Current research primarily focuses on the role of aminophthalate derivatives in targeted protein degradation, and detailed studies specifically investigating the direct effects of Dimethyl 3-aminophthalate on cellular inflammation and oxidative stress response pathways are not extensively documented in the scientific literature. The main body of research on related compounds often points towards their application in modulating specific protein levels rather than broad pathway interactions. mdpi.comnih.gov
The primary mechanism of action identified for aminophthalate derivatives in a cellular context involves interaction with components of the ubiquitin-proteasome system, specifically the Cereblon E3 ubiquitin ligase, rather than direct modulation of other enzyme activities. nih.gov While the broader field of pharmacology includes many examples of small molecules designed to inhibit or activate enzymes, mdpi.comresearchgate.net specific research detailing this compound's role as a modulator of other enzyme activities is limited. The focus remains on its utility as a ligand for inducing protein degradation. nih.gov
Targeted Protein Degradation Research
A significant breakthrough in the application of aminophthalates is the identification of 3-aminophthalic acid as a novel ligand for Cereblon (CRBN). nih.govnih.govrsc.org CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^), which plays a crucial role in tagging specific proteins for degradation by the proteasome. nih.govresearchgate.netbiorxiv.org The discovery that 3-aminophthalic acid can bind to CRBN expands the toolkit of available ligands for designing molecules that can hijack this cellular machinery. rsc.org This finding presents an alternative to the commonly used immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives, which also target CRBN. nih.govresearchgate.net
Leveraging the discovery of 3-aminophthalic acid as a CRBN ligand, researchers have developed novel phthalic acid-based O'PROTACs (Oligonucleotide-based Proteolysis Targeting Chimeras). nih.govnih.gov O'PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation. nih.gov
In a key study, a phthalic acid-based O'PROTAC was successfully developed to target the ERG transcription factor for degradation. nih.govnih.gov This new molecule demonstrated efficacy comparable to that of pomalidomide-based ERG O'PROTACs. researcher.lifenih.govnih.gov The use of a phthalic acid-based ligand offers significant advantages over traditional IMiDs; it is more chemically stable and more economical to produce. researcher.lifenih.govresearchgate.net This makes phthalic acid a promising new building block for the development of PROTACs and O'PROTACs aimed at degrading a wide range of disease-relevant proteins. nih.govrsc.org
Table 1: Comparison of Phthalic Acid-Based and Pomalidomide-Based O'PROTACs for ERG Degradation This is an interactive table. You can sort and filter the data.
| Feature | Phthalic Acid-Based O'PROTAC | Pomalidomide-Based O'PROTAC | Source(s) |
|---|---|---|---|
| CRBN Ligand | 3-Aminophthalic Acid | Pomalidomide | nih.gov |
| Target Protein | ERG Transcription Factor | ERG Transcription Factor | nih.govnih.gov |
| Degradation Efficacy | Comparable to Pomalidomide-based | Established benchmark | researcher.lifenih.gov |
| Chemical Stability | High | Lower | nih.govresearchgate.net |
| Economic Cost | More economical | More expensive | nih.govresearchgate.net |
| Significance | A new, stable, and cost-effective alternative for PROTAC development | Standard ligand for CRBN-based PROTACs | nih.govrsc.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Aminophthalic acid |
| Luminol |
| Pomalidomide |
| ERG |
| Cereblon (CRBN) |
Antitumor and Cytotoxic Activity Studies
The antitumor potential of aminophthalate-related structures, such as aminophthalazines, has been a subject of scientific inquiry. These studies often involve screening against various cancer cell lines to determine their cytotoxic effects and to elucidate their mechanisms of action.
Research into novel aminophthalazine analogs has demonstrated their capacity to reduce the production of prostaglandin (B15479496) E2 (PGE2) in HCA-7 human adenocarcinoma cells, a significant factor in the progression of various tumors. One notable compound from a synthesized series, 2xxiv (with R1 = H, R2 = p-CH3O), exhibited potent activity in reducing PGE2 with an EC50 of 0.02 µM, while showing minimal inhibition of COX-2 activity. nih.gov Another analog, 1a , was identified as the most potent in the entire series for cellular PGE2 reduction, with an EC50 of 90 nM and nominal COX-2 inhibition. nih.gov Furthermore, the analog 1b has shown promising anti-cancer activity in mouse xenograft models, underscoring the therapeutic potential of this class of compounds. nih.gov
In broader studies of phthalate (B1215562) esters, some compounds have demonstrated estrogenic activity, which can influence the proliferation of hormone-responsive breast cancer cells. For instance, butyl benzyl (B1604629) phthalate (BBP) and dibutyl phthalate (DBP) have been shown to be weakly estrogenic and mitogenic in human breast cancer cells. researchgate.netnih.gov The relative potencies were found to be in the order of butyl benzyl phthalate (BBP) > dibutyl phthalate (DBP) > diisobutyl phthalate (DIBP) > diethyl phthalate (DEP) > diisononyl phthalate (DINP). researchgate.net Their potency was significantly lower than that of 17β-estradiol. researchgate.net
The cytotoxic effects of various phthalate esters on different cell lines have also been evaluated. For example, a study on the in vitro cytotoxicity of several chemicals, including some that can be found in fire combustion products, determined the 50% inhibitory concentration (IC50) values for different human cell lines. nih.gov
Interactive Table of Cytotoxic Activity of Related Compounds:
Antibacterial Activity
The investigation into the antibacterial properties of compounds structurally related to aminophthalates, such as phthalic acid derivatives and phthalimides, has yielded promising results against a variety of bacterial strains.
In one study, cyclic imides derived from phthalic anhydride (B1165640) were synthesized and screened for their antimicrobial activities. A notable finding was that a phthalimide (B116566) derived from benzylamine (B48309) demonstrated significant antimicrobial activity against Escherichia coli, a Gram-negative bacterium, with a minimum inhibitory concentration (MIC) of 16 μg/mL. nih.gov
Another research effort focused on the synthesis and characterization of mixed ligand complexes of phthalic acid and 1,10-phenanthroline (B135089) with various metal ions. The in vitro antimicrobial activity of these complexes was tested against the Gram-positive bacterium Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. aip.org The results indicated that the cadmium ([Cd(phth)(phen)2]) and manganese ([Mn(phth)(phen)2]) complexes showed better results against the bacterial strains compared to the fungal pathogens. aip.org
Furthermore, a series of new N-substituted phthalimide derivatives were synthesized and evaluated for their antibacterial activity. All the tested compounds exhibited very good activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli when compared to phenol (B47542) as a standard. Similarly, newly synthesized phthalimide phenyl hydrazide derivatives showed variable but in some cases, moderate to high killing activity towards Streptococcus pyogenes. f1000research.com
Interactive Table of Antibacterial Activity of Related Compounds:
Advanced Materials Science Applications
Photoluminescent Coordination Polymers (CPs)
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands. When these materials exhibit luminescence, they are known as photoluminescent coordination polymers. The incorporation of ligands derived from aminophthalic acids, such as dimethyl 3-aminophthalate (B1234034), has been a successful strategy in the development of novel photoluminescent CPs. mdpi.com These materials are of significant interest due to their potential applications in areas like chemical sensing and luminescent devices. mdpi.com The photoluminescent properties of these CPs, including fluorescence and phosphorescence, are intrinsically linked to the chosen organic ligand and the metal center. mdpi.com
A significant area of research within photoluminescent CPs involves the use of lanthanide ions (Ln³⁺) as the metallic nodes. Lanthanide-based coordination polymers (LnCPs) are renowned for their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions. The organic ligand, in this case, a derivative of aminophthalic acid, plays a crucial role as an "antenna." It absorbs energy and efficiently transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. nih.gov
The synthesis of one- and two-dimensional LnCPs using 5-aminoisophthalic acid with Sm³⁺ and Tb³⁺ has been successfully achieved through methods like hydrothermal and microwave-assisted synthesis. mdpi.com The resulting materials exhibit interesting photoluminescent properties that are dependent on the specific lanthanide ion used, the dimensionality of the polymer, the presence of any co-ligands, and the amount of water present in the crystal structure. mdpi.com For instance, the coordination environment of the lanthanide ion, as determined by techniques like single-crystal X-ray diffraction, directly influences the luminescent behavior of the resulting CP. researchgate.net
Table 1: Examples of Lanthanide-Aminophthalate Coordination Polymers and Their Properties
| Lanthanide Ion | Ligand | Synthesis Method | Dimensionality | Key Finding |
|---|---|---|---|---|
| Sm³⁺ | 5-aminoisophthalic acid | Hydrothermal, Microwave-assisted | 1D, 2D | Photoluminescent properties are dependent on dimensionality and water content. mdpi.com |
| Tb³⁺ | 5-aminoisophthalic acid | Hydrothermal, Microwave-assisted | 1D, 2D | Photoluminescent properties are dependent on dimensionality and water content. mdpi.com |
| Eu³⁺ | Enaminone derivative | N/A | Layered | Complex formation significantly decreased the quantum yield compared to the free ligand. rsc.org |
| Dy³⁺ | Isophthalic acid-based | N/A | N/A | The MOF was able to sensitize the luminescence despite the presence of water molecules. mdpi.com |
A key challenge in the design of highly luminescent LnCPs is the quenching of luminescence, often caused by the presence of water molecules in the coordination sphere of the lanthanide ion. mdpi.com The O-H oscillators in water can efficiently deactivate the excited state of the lanthanide ion through non-radiative pathways. Therefore, several strategies are employed to enhance the photoluminescence of these materials.
One effective strategy is the use of co-ligands, such as phenanthroline or bipyridine. researchgate.net These co-ligands can replace water molecules in the coordination sphere, thereby reducing the quenching effect and improving the luminescence intensity. researchgate.net Another approach focuses on developing synthetic methodologies, like greener synthesis routes that utilize water as a solvent but aim to produce CPs with the lowest possible water content. mdpi.com The selection of the primary organic ligand is also critical. Ligands that can efficiently absorb and transfer energy to the lanthanide ion, a phenomenon known as the "antenna effect," are essential for achieving strong luminescence. researchgate.net Furthermore, diminishing non-radiative charge recombination processes through synthetic and post-synthetic modifications is a key strategy for improving the photoluminescence quantum yield. mdpi.com
Table 2: Strategies for Enhancing Photoluminescence in Coordination Polymers
| Strategy | Description | Desired Outcome |
|---|---|---|
| Use of Co-ligands | Introduction of ancillary ligands (e.g., phenanthroline) into the coordination sphere. | Replacement of coordinated water molecules to reduce non-radiative decay pathways. researchgate.net |
| Control of Water Content | Employing synthetic methods that minimize the incorporation of water into the final structure. | Reduction of luminescence quenching caused by O-H vibrations. mdpi.com |
| Ligand Design (Antenna Effect) | Selection of organic ligands with appropriate energy levels for efficient energy transfer to the metal center. | Enhanced sensitization of the lanthanide ion's luminescence. nih.govresearchgate.net |
| Reduction of Non-radiative Recombination | Synthetic and post-synthetic modifications to minimize charge recombination processes. | Increased photoluminescence quantum yield. mdpi.com |
Future Research Directions and Perspectives
Development of Novel Dimethyl 3-aminophthalate (B1234034) Derivatives with Tuned Properties
A significant future direction lies in the rational design and synthesis of novel derivatives of Dimethyl 3-aminophthalate. Researchers are expected to focus on modifying the core structure to fine-tune its electronic, optical, and biological properties. This can be achieved by introducing various functional groups to the aromatic ring or the amino moiety. For instance, the synthesis of variously substituted 3-aminophthalates has been explored through methods like the Diels-Alder reaction between 3-acylamino-2H-pyran-2-ones and dialkyl acetylenedicarboxylates. nih.gov This approach allows for the creation of a diverse library of compounds. Future work could focus on creating derivatives with enhanced fluorescence quantum yields, specific metal-ion chelation capabilities, or improved solubility in various media. Additionally, developing stable forms of its parent compound, 3-aminophthalic acid, such as the hydrochloride dihydrate, addresses issues of instability and facilitates storage and transport, which is crucial for broader application. google.com
Exploration of Expanded Catalytic Applications
While this compound hydrochloride is known to act as a catalyst for specific reactions, such as the reduction of persulfates and the dehydrogenation of dienamines, its full catalytic potential remains largely untapped. cymitquimica.com Future investigations could explore its use and the use of its derivatives in a wider range of catalytic processes. Research could be directed towards developing metal complexes of these ligands for applications in asymmetric catalysis, a field of immense importance in the pharmaceutical industry. Furthermore, the electron-rich nature of the aminophthalate system suggests potential applications in photoredox catalysis, where the molecule could act as a photosensitizer or a key ligand in a catalytic cycle.
Deeper Mechanistic Understanding of Biological Interactions
The de-esterified form of the title compound, 3-aminophthalate, is famously known as the chemiluminescent product of luminol (B1675438) oxidation, a cornerstone of forensic science for blood detection. libretexts.orgwikipedia.org The reaction is catalyzed by the heme in hemoglobin, producing an excited state of 3-aminophthalate that emits light upon relaxation to the ground state. libretexts.orgvacutaineradditives.com While this specific interaction is well-known, the broader biological and pharmacological activities of this compound and its derivatives are not well understood. Future research should aim to elucidate the mechanisms of interaction between these compounds and biological targets. Given that this compound serves as an intermediate for pharmaceuticals and pesticides, a deeper understanding of its metabolic pathways, potential off-target effects, and structure-activity relationships is essential. cymitquimica.com Studies could involve in-vitro assays with various enzymes and receptors, as well as cellular studies to understand uptake, localization, and potential cytotoxicity.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating research. The well-defined structure of this compound, with available data such as its IUPAC name, SMILES code, and InChI key, makes it an ideal candidate for in silico studies. sigmaaldrich.comamericanelements.com Future projects should increasingly integrate computational chemistry to predict the properties of novel derivatives before their synthesis. Density Functional Theory (DFT) and other modeling techniques can be used to predict reactivity, spectroscopic properties, and potential energy surfaces of reactions. These theoretical findings can then guide experimental efforts, saving time and resources by prioritizing the most promising candidate molecules and reaction conditions.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research will undoubtedly focus on developing more environmentally benign methods for producing this compound and its derivatives. One established route involves the catalytic hydrogenation of Dimethyl 3-nitrophthalate using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, which is a relatively clean reduction method. ambeed.com Another promising green approach is the use of Diels-Alder reactions of 3-acylamino-2H-pyran-2-ones. nih.gov Studies have investigated optimizing these reactions by exploring different solvents, with xylene being chosen as a suitable option due to its ability to reach high temperatures and its relatively low environmental risk and cost compared to alternatives like n-nonane. nih.gov Future work could explore the use of even greener solvents, solvent-free conditions, or alternative energy sources like microwave or ultrasonic irradiation to further reduce the environmental impact of the synthesis. sci-hub.se
Advanced Applications in Bioanalysis and Sensing
Building upon the well-documented chemiluminescence of its parent acid, future research is expected to develop advanced bioanalytical and sensing applications for this compound and its derivatives. The core structure can be functionalized to create selective fluorescent or colorimetric probes for specific ions, molecules, or biological macromolecules. The fluorescence properties of the 3-aminophthalate ion have been studied, and it is known to be the emitting species in luminol chemiluminescence. mit.edu By modifying the this compound structure, it may be possible to create novel sensors with improved sensitivity, selectivity, and photostability for use in diagnostics, environmental monitoring, and cellular imaging. Energy transfer systems, where the excited aminophthalate dianion transfers energy to an acceptor molecule like fluorescein (B123965), could be engineered for more complex sensing platforms. researchgate.net
Q & A
Basic: What are the primary applications of dimethyl 3-aminophthalate in analytical chemistry?
This compound is widely used as a luminophore in electrochemiluminescence (ECL) biosensors due to its role in generating photons during redox reactions. It participates in catalytic cycles with hydrogen peroxide (H₂O₂) and catalysts like hemin under alkaline conditions, producing measurable light signals for detecting biomolecules such as cytokines or pathogens . Its stability in aqueous solutions makes it suitable for integration into paper-based analytical devices .
Advanced: How can researchers optimize the detection sensitivity of this compound in ECL systems?
Optimization involves:
- Catalyst Concentration : Adjusting hemin or enzyme (e.g., glucose oxidase) levels to enhance catalytic efficiency .
- pH and Buffers : Maintaining alkaline conditions (pH 8–10) to stabilize the 3-aminophthalate dianion excited state .
- H₂O₂ Concentration : Balancing H₂O₂ to avoid quenching effects while ensuring sufficient substrate for luminol oxidation .
- Signal Amplification : Using nanomaterials (e.g., AuPd nanoparticles) to increase surface area and electron transfer rates .
Methodological validation should include dose-response curves and interference testing with control analytes.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Key protocols include:
- Personal Protective Equipment (PPE) : Impermeable gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize aerosol inhalation .
- Spill Management : Absorb leaks with silica gel or activated charcoal; avoid water to prevent environmental contamination .
- Waste Disposal : Segregate waste for incineration or specialized chemical treatment .
Advanced: How to design kinetic studies for this compound synthesis pathways?
- Reactor Setup : Use fixed-bed reactors with controlled temperature and pressure to monitor intermediate formation .
- Parametric Analysis : Vary CO₂/H₂ ratios and catalyst loadings to identify rate-limiting steps.
- Modeling : Apply lumped kinetic models to fit experimental data (e.g., 240 data points for CO₂-rich synthesis gas systems) .
- Validation : Compare experimental yields with simulated results to refine activation energies and pre-exponential factors.
Advanced: How to address contradictory data in cumulative toxicity assessments of phthalate derivatives?
- Exposure Routes : Differentiate between inhalation, dermal, and oral pathways using species-specific absorption coefficients .
- Metabolite Analysis : Quantify monoester metabolites (e.g., mono-3-aminophthalate) to resolve discrepancies in bioavailability .
- Probabilistic Modeling : Apply Monte Carlo simulations to account for population variability and co-exposure effects .
Basic: Which analytical techniques are recommended for quantifying this compound in complex matrices?
- HPLC-UV/Vis : Use C18 columns with methanol/water mobile phases for separation .
- GC-MS : Derivatize samples with BSTFA to improve volatility .
- ECL Detection : Integrate with aptamer-based sensors for real-time monitoring in biological fluids .
Advanced: What factors influence the stability of this compound in aqueous solutions?
- Oxidative Degradation : Monitor H₂O₂-induced decomposition via spectrophotometric assays at 425 nm .
- pH Effects : Test stability across pH 3–12 to identify optimal storage conditions.
- Light Exposure : Conduct accelerated aging tests under UV/visible light to assess photodegradation kinetics .
Basic: What is the mechanistic role of this compound in ECL reactions?
In alkaline conditions, hemin catalyzes H₂O₂ decomposition, generating reactive oxygen species that oxidize this compound. This produces the excited-state 3-aminophthalate dianion, which emits photons (λ ~425 nm) upon returning to the ground state .
Advanced: How to model the electronic properties of this compound for reactivity predictions?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior .
- Molecular Dynamics (MD) : Simulate interactions with solvents or enzymes to optimize catalytic activity.
- QSAR Models : Correlate substituent effects (e.g., methyl groups) with ECL efficiency using regression analysis.
Advanced: What are key interference factors in this compound-based biosensors?
- Matrix Effects : Serum proteins or salts may quench signals; use blocking agents (e.g., BSA) or dilution .
- Cross-Reactivity : Validate specificity against structural analogs (e.g., dimethyl phthalate) via competitive assays .
- Electrode Fouling : Pre-treat electrodes with self-assembled monolayers (e.g., MUA) to reduce nonspecific adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
